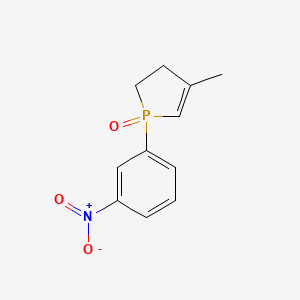
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phospholes, which are heterocyclic compounds containing a phosphorus atom in the ring structure. The presence of the nitrophenyl group and the phosphole oxide moiety contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne or alkene in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides with different oxidation states, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the nitrophenyl group and the phosphole oxide moiety, which can participate in various chemical reactions. These interactions may affect biological pathways and lead to specific effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Phosphole, 2,3-dihydro-4-methyl-1-phenyl-, 1-oxide: Similar structure but lacks the nitro group, leading to different reactivity and applications.
1H-Phosphole, 2,3-dihydro-4-methyl-1-(4-nitrophenyl)-, 1-oxide: Similar structure with the nitro group in a different position, affecting its chemical behavior.
Uniqueness
1H-Phosphole, 2,3-dihydro-4-methyl-1-(3-nitrophenyl)-, 1-oxide is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and potential applications. This compound’s distinct properties make it valuable for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
91207-34-0 |
|---|---|
Molekularformel |
C11H12NO3P |
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C11H12NO3P/c1-9-5-6-16(15,8-9)11-4-2-3-10(7-11)12(13)14/h2-4,7-8H,5-6H2,1H3 |
InChI-Schlüssel |
RRUGUKWYGLRCNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(=O)(CC1)C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)






![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)



![2-Nitro-2-[(4-nitrophenyl)methyl]propane-1,3-diol](/img/structure/B14369348.png)

